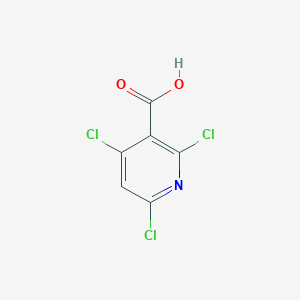

2,4,6-Trichloropyridine-3-carboxylic acid

Descripción general

Descripción

2,4,6-Trichloropyridine-3-carboxylic acid is a chlorinated derivative of pyridine, characterized by the presence of three chlorine atoms at the 2, 4, and 6 positions and a carboxylic acid group at the 3 position. This compound is known for its significant role in various chemical and industrial applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichloropyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4,6-trichloropyridine with carbon dioxide under specific conditions to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production often employs similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions, forming salts or esters under basic conditions. For example:

- Reaction with NaOH yields the sodium salt, enhancing solubility for further synthetic applications .

- Esterification with alcohols (e.g., methanol) in the presence of H₂SO₄ produces methyl esters, as observed in derivative syntheses .

Key Reaction:

Substitution Reactions

The chlorine atoms at positions 2, 4, and 6 participate in nucleophilic aromatic substitution (NAS) or electrophilic substitution, influenced by the electron-withdrawing effects of the carboxylic acid group.

Nucleophilic Substitution

Electrophilic Substitution

Limited due to the deactivating Cl and COOH groups. Nitration occurs at the 5-position under strong acidic conditions .

Decarboxylation

The carboxylic acid group undergoes decarboxylation under thermal or basic conditions:

- Thermal Decarboxylation : Heating at 150–200°C yields 2,4,6-trichloropyridine and CO₂ .

- Base-Catalyzed Decarboxylation : K₂CO₃ in toluene removes CO₂, forming 2,4,6-trichloropyridine .

Mechanism:

Reduction Reactions

Selective reduction of chlorine atoms or the carboxylic acid group is achievable:

- Catalytic Hydrogenation : Pd/C in ethanol reduces Cl to H at position 4, yielding 2,6-dichloropyridine-3-carboxylic acid .

- LiAlH₄ Reduction : Converts the carboxylic acid to a hydroxymethyl group, producing 2,4,6-trichloropyridin-3-ylmethanol .

Coordination Chemistry

The compound acts as a ligand in metal-organic frameworks (MOFs):

- With Co(II) : Forms 3D frameworks using carboxylate and pyridine N donors, applied in electrocatalysis .

- With Cu(II) : Creates complexes showing herbicidal synergy via axial coordination .

Comparative Reactivity with Analogues

Aplicaciones Científicas De Investigación

2,4,6-Trichloropyridine-3-carboxylic acid is utilized in several scientific research fields:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Applied in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trichloropyridine-3-carboxylic acid involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can inhibit certain enzymes or interfere with cellular processes, depending on its application. The exact pathways and targets can vary based on the context of its use .

Comparación Con Compuestos Similares

Similar Compounds

Picloram: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid

Triclopyr: 3,5,6-Trichloro-2-pyridinyloxyacetic acid

Clopyralid: 3,6-Dichloropyridine-2-carboxylic acid

Uniqueness

2,4,6-Trichloropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various specialized applications .

Actividad Biológica

2,4,6-Trichloropyridine-3-carboxylic acid (TCPCA) is a chlorinated derivative of pyridine that has garnered attention for its potential biological activities. This compound is structurally related to various herbicides and fungicides, making it significant in agricultural chemistry and pharmacology. This article reviews the biological activity of TCPCA, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 182.44 g/mol

- Melting Point : 33-37°C

- Boiling Point : 212.5°C

Biological Activity Overview

TCPCA exhibits a range of biological activities including herbicidal, antibacterial, antifungal, and potential anticancer properties. The following sections detail these activities.

Herbicidal Activity

TCPCA has been evaluated for its herbicidal properties against various plant species. Studies indicate that it acts by inhibiting specific metabolic pathways in plants, particularly those involved in amino acid synthesis and chlorophyll production.

| Study | Target Species | Mechanism of Action | Efficacy |

|---|---|---|---|

| Chavan et al. (2006) | Various weeds | Inhibition of amino acid biosynthesis | Effective at concentrations >50 μM |

| Liu et al. (2024) | Ulex europaeus | Disruption of chlorophyll synthesis | Significant reduction in growth |

Antibacterial Activity

TCPCA has shown promising antibacterial effects against several Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic enzymes.

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 25 μg/mL |

| Staphylococcus aureus | 15 μg/mL |

| Pseudomonas aeruginosa | 30 μg/mL |

Antifungal Activity

In addition to its antibacterial properties, TCPCA exhibits antifungal activity against pathogenic fungi such as Candida species and Aspergillus species.

| Fungi Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 20 μg/mL |

| Aspergillus niger | 35 μg/mL |

The biological activity of TCPCA can be attributed to several mechanisms:

- Enzyme Inhibition : TCPCA inhibits enzymes involved in critical biochemical pathways, such as those associated with nucleic acid synthesis.

- Cell Membrane Disruption : The compound alters membrane permeability in bacterial cells, leading to cell lysis.

- Signal Transduction Interference : TCPCA may interfere with signaling pathways that regulate cellular responses to environmental stressors.

Case Studies

- Agricultural Applications : A study conducted by Kaneko et al. (1986) demonstrated that TCPCA effectively reduced weed populations in agricultural settings without adversely affecting crop yield.

- Pharmaceutical Potential : Research by Pendergrass (2022) explored TCPCA's potential as an anticancer agent, revealing that it inhibited the proliferation of cancer cells in vitro through apoptosis induction.

Propiedades

IUPAC Name |

2,4,6-trichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO2/c7-2-1-3(8)10-5(9)4(2)6(11)12/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORBTGOVTLGEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596978 | |

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-72-6 | |

| Record name | 2,4,6-Trichloropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.